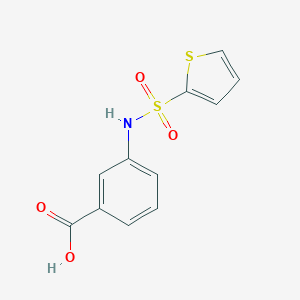

3-(Thiophene-2-sulfonamido)benzoic acid

Übersicht

Beschreibung

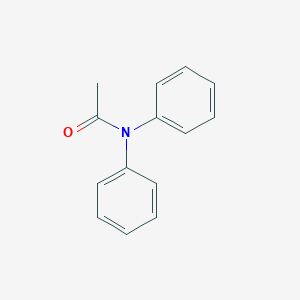

3-(Thiophene-2-sulfonamido)benzoic acid is a chemical compound with the molecular formula C11H9NO4S2 and a molecular weight of 283.32 . It is used for research purposes .

Molecular Structure Analysis

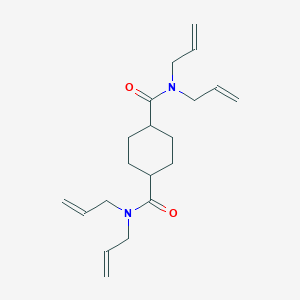

The molecular structure of this compound consists of a benzoic acid group attached to a thiophene ring via a sulfonamide linkage . The InChI code for this compound is 1S/C11H9NO4S2/c13-11(14)8-3-1-4-9(7-8)12-18(15,16)10-5-2-6-17-10/h1-7,12H,(H,13,14) .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a predicted melting point of 195.18°C, a predicted boiling point of 507.2°C at 760 mmHg, a predicted density of 1.6 g/cm3, and a predicted refractive index of n20D 1.68 .Wissenschaftliche Forschungsanwendungen

Ocular Hypotensive Activity

Derivatives of benzo[b]thiophene-2-sulfonamide, closely related to 3-(Thiophene-2-sulfonamido)benzoic acid, have been investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, a potential treatment for glaucoma. Compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide have shown potent ocular hypotensive effects in studies (Graham et al., 1989).

Antimicrobial Activity

Studies have shown that sulfonamide derivatives, similar to this compound, possess significant antimicrobial properties. Novel sulfonamides, including thiourea, hydrazine, and fused pyrimidine derivatives containing sulfonamido moieties, have exhibited antimicrobial activity against a range of pathogenic bacteria (El-Gaby et al., 2002).

Urease Inhibition and Antibacterial Agent

Thiophene sulfonamide derivatives have been synthesized and tested for urease inhibition and antibacterial activities. The substitution pattern on the aromatic ring greatly influences their effectiveness. Some compounds, like 5-Phenylthiophene-2-sulfonamide, showed high urease inhibition activity and positive hemolytic activity against bacteria (Noreen et al., 2017).

Synthesis and Biological Evaluation

Novel sulfonamide derivatives, like thiazolopyrimidine-based sulfonamides clubbed with benzothiazole moiety, have been synthesized for potential applications in fighting microbial infections. These compounds have shown promising in vitro antimicrobial activity against bacterial and fungal strains, as well as antitubercular activity (Patel et al., 2014).

Antitumor and Antibacterial Agents

Derivatives of thiophene and N-substituted thieno[3,2-d]pyrimidine have been developed as potent antitumor and antibacterial agents. These compounds were evaluated for in vitro activity against various human tumor cell lines and exhibited higher activity compared to standard drugs in some cases. They also showed high activity against Gram-positive and Gram-negative bacteria (Hafez et al., 2017).

Eco-Friendly Synthesis

An eco-friendly method for the synthesis of sulfonamide and sulfonate carboxylic acid derivatives has been developed. This approach uses water and sodium carbonate as HCl scavengers, producing high-yield and purity products. The method's simplicity and environmental friendliness make it an attractive option for the development of new derivatives with potential biological applications (Almarhoon et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(thiophen-2-ylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S2/c13-11(14)8-3-1-4-9(7-8)12-18(15,16)10-5-2-6-17-10/h1-7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLIUHOTRGFJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276898 | |

| Record name | 3-[(2-Thienylsulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82068-34-6 | |

| Record name | 3-[(2-Thienylsulfonyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82068-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-Thienylsulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-{[2-(5-chloro-2-hydroxyanilino)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid](/img/structure/B359522.png)

![{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine](/img/structure/B359544.png)

![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B359596.png)

![2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B359637.png)

![[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid](/img/structure/B359640.png)

![{3-Oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetic acid](/img/structure/B359641.png)